![molecular formula C11H16O2 B165307 4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione CAS No. 139914-54-8](/img/structure/B165307.png)
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly known as dimedone and is widely used in organic chemistry as a building block for various organic molecules. Dimedone is an important compound for the synthesis of heterocyclic compounds, which have various applications in medicinal chemistry, materials science, and other areas of research.
作用机制
The mechanism of action of dimedone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Dimedone is also known to form stable adducts with various molecules, including aldehydes and ketones.
Biochemical and Physiological Effects:
Dimedone has no known biochemical or physiological effects, as it is primarily used as a building block for the synthesis of other compounds.
实验室实验的优点和局限性
The main advantage of using dimedone in laboratory experiments is its versatility as a building block for the synthesis of various compounds. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize it.
未来方向
There are several future directions for research involving dimedone, including the development of new synthetic methods for its production and the synthesis of new heterocyclic compounds using dimedone as a building block. Additionally, dimedone has potential applications in the development of new fluorescent dyes for biological imaging and sensing. Further research is needed to fully understand the mechanism of action of dimedone and its potential applications in various areas of research.
合成方法
Dimedone can be synthesized through various methods, including the condensation of acetylacetone and formaldehyde in the presence of a base or acid catalyst. Another common method for the synthesis of dimedone involves the reaction of cyclohexane-1,3-dione with acetone in the presence of a base catalyst. The synthesis of dimedone can also be achieved through the reaction of 2-methylcyclohexanone with malonic acid in the presence of a base catalyst.
科学研究应用
Dimedone has various applications in scientific research, including its use as a building block for the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in medicinal chemistry, materials science, and other areas of research. Dimedone is also used in the synthesis of various fluorescent dyes, which have applications in biological imaging and sensing.
属性
CAS 编号 |
139914-54-8 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
4,8-dimethylbicyclo[3.3.1]nonane-2,6-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-10(12)9-5-8(6)11(13)4-7(9)2/h6-9H,3-5H2,1-2H3 |
InChI 键 |
OTBXXMWIANCGFF-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2CC1C(=O)CC2C |
规范 SMILES |
CC1CC(=O)C2CC1C(=O)CC2C |
同义词 |
4,8-dimethylbicyclo[3.3.1]nonane-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




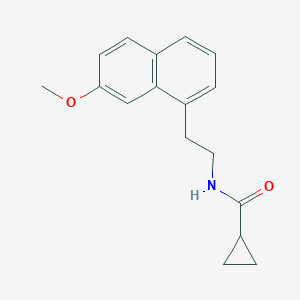


![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

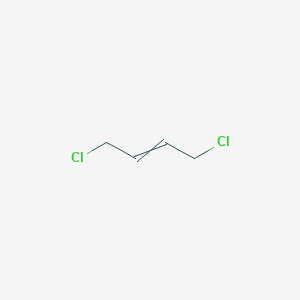
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
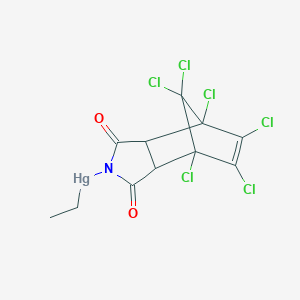
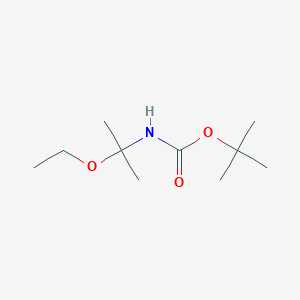

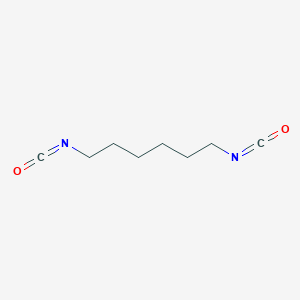
![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)
